molecular formula C15H23O2- B1264620 Dihydroartemisinate

Dihydroartemisinate

Cat. No. B1264620
M. Wt: 235.34 g/mol
InChI Key: JYGAZEJXUVDYHI-DGTMBMJNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroartemisinate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of dihydroartemisinic acid. The major species at pH 7.3. It is a conjugate base of a dihydroartemisinic acid.

Scientific Research Applications

Autophagy-Dependent Cell Death in Cancer

Dihydroartemisinin has been shown to significantly inhibit the growth of human tongue squamous cell carcinoma cells by promoting autophagy-dependent cell death. This process is facilitated through DNA double-strand breaks and oxidative stress, which disrupt the nuclear localization of phosphorylated signal transducer and activator of transcription 3 (p-STAT3), leading to increased autophagic cell death (Shi et al., 2017).

Suppression of Osteoporosis

In the context of osteoporosis, DHA has been found to suppress RANKL-induced osteoclastogenesis and bone resorption in a dose-dependent manner, thus demonstrating potential as a treatment for osteolytic bone diseases. This action includes the inhibition of osteoclast marker genes and signaling pathways related to NF-κB and NFAT activities (Zhou et al., 2016).

Cellular Iron Depletion in Cancer Therapy

DHA causes cellular iron depletion, which disrupts iron homeostasis in cancer cells without inducing oxidative damage. This mechanism involves reducing the levels of transferrin receptor-1 on the cell membrane, suggesting a novel action mechanism of DHA in countering cancer, independent of oxidative damage (Ba et al., 2012).

Apoptosis Induction in Colon Cancer

DHA has been identified to inhibit cell viability, promote apoptosis, and modulate key apoptotic and signaling proteins in colon cancer cells, highlighting its potential anticancer effects through targeting Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling (Wang et al., 2017).

Targeted Chemotherapy Enhancements

Research on DHA has also extended to its use in enhancing chemotherapy efficacy. For example, DHA, when combined with nano-graphene oxide and transferrin, has shown significantly enhanced tumor delivery specificity and cytotoxicity, representing a novel and effective anti-tumor modality (Liu et al., 2015).

properties

Product Name

Dihydroartemisinate

Molecular Formula

C15H23O2-

Molecular Weight

235.34 g/mol

IUPAC Name

(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoate

InChI

InChI=1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17)/p-1/t10-,11-,12+,13+,14+/m1/s1

InChI Key

JYGAZEJXUVDYHI-DGTMBMJNSA-M

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)[C@@H](C)C(=O)[O-]

Canonical SMILES

CC1CCC(C2C1CCC(=C2)C)C(C)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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